molecular formula C23H29ClN2O2 B11327530 N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide

Cat. No.: B11327530
M. Wt: 400.9 g/mol
InChI Key: MKSBZNBGOHQRDA-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide is a synthetic organic compound with a complex structure It features a benzamide core substituted with a chloro and methoxy group, and an azepane ring attached to a phenylethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common route starts with the preparation of the azepane ring, followed by its attachment to the phenylethyl chain. The final step involves the introduction of the benzamide core with the chloro and methoxy substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives with different substituents. Examples include:

  • N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide
  • N-[2-(piperidin-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-3-chloro-4-methoxybenzamide

InChI

InChI=1S/C23H29ClN2O2/c1-17-7-9-18(10-8-17)21(26-13-5-3-4-6-14-26)16-25-23(27)19-11-12-22(28-2)20(24)15-19/h7-12,15,21H,3-6,13-14,16H2,1-2H3,(H,25,27)

InChI Key

MKSBZNBGOHQRDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)OC)Cl)N3CCCCCC3

Origin of Product

United States

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